

Application Notes and Protocols: The Role of TAM558 Intermediate-2 in Medicinal Chemistry

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Compound of Interest

Compound Name: TAM558 intermediate-2

Cat. No.: B12386905

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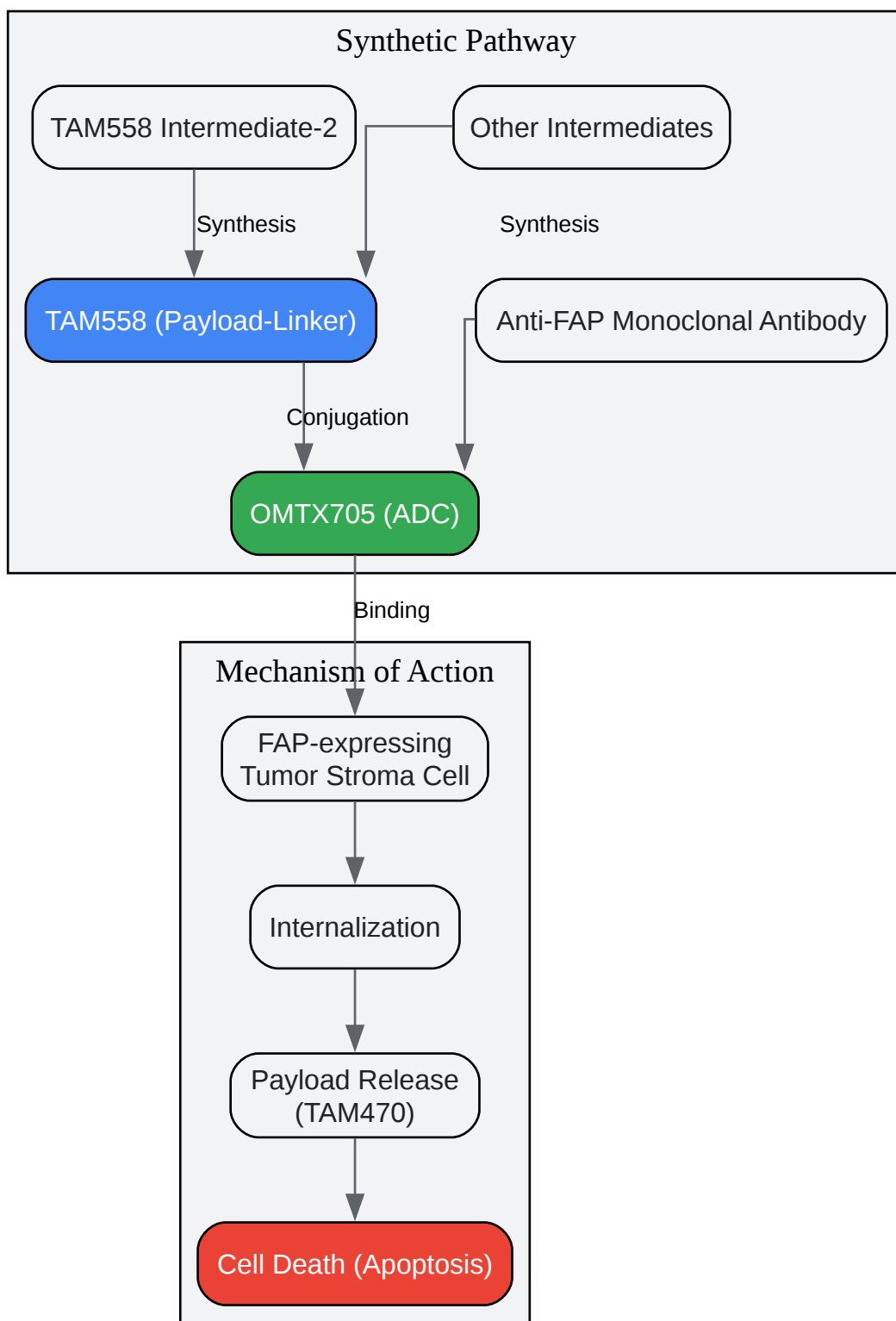
Introduction

TAM558 intermediate-2 is a key precursor in the synthesis of TAM558, a potent payload molecule utilized in the development of antibody-drug conjugates (ADCs). While **TAM558 intermediate-2** itself does not have direct pharmacological applications, its significance in medicinal chemistry lies in its integral role in the production of targeted cancer therapeutics. Specifically, TAM558 is the cytotoxic component of OMTX705, a novel ADC designed to target Fibroblast Activating Protein (FAP), which is overexpressed in the stroma of various cancers.^{[1][2][3][4][5]}

These application notes provide a comprehensive overview of the context in which **TAM558 intermediate-2** is used, focusing on the properties and applications of its downstream products, TAM558 and the ADC OMTX705.

From Intermediate to Targeted Therapy: The Synthesis Pathway

The journey from **TAM558 intermediate-2** to a functional anti-cancer agent involves a multi-step synthetic process. This process culminates in the creation of OMTX705, an ADC that combines the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.



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Caption: Synthetic pathway from **TAM558 intermediate-2** to OMTX705 and its mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of the payload component of OMTX705 has been evaluated in various cell lines. The data below summarizes the in vitro potency of the unconjugated payload with linker (TAM558) and the payload without the linker (cytolysin TAM470).

Compound	Cell Line	IC50 Value	Notes
TAM558 (with linker)	Various	1-5 $\mu\text{mol/L}$	Lower activity observed across all cell types tested.[6]
TAM470 (without linker)	Various	Not determined	Highly effective at all tested concentrations (1 nmol/L to 60 $\mu\text{mol/L}$), with no cell viability observed.[6]

This data highlights the potent cytotoxic nature of the core payload, TAM470, and suggests that the linker in the unconjugated TAM558 molecule may reduce its non-specific cytotoxicity.

Experimental Protocols

While specific synthesis steps for **TAM558 intermediate-2** are proprietary, the following protocols are relevant for the handling and application of the resulting payload, TAM558.

In Vitro Solubility and Stock Solution Preparation

This protocol outlines the preparation of stock solutions for in vitro assays.

Materials:

- TAM558 powder
- Dimethyl sulfoxide (DMSO)

Procedure:

- To prepare a stock solution, dissolve TAM558 powder in DMSO.
- For example, to achieve a 50 mg/mL concentration, add the appropriate volume of DMSO to the TAM558 powder.
- Ensure complete dissolution by vortexing or gentle warming.
- Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[\[3\]](#)[\[7\]](#)

In Vivo Formulation

The following are example protocols for preparing TAM558 for in vivo studies. The choice of formulation will depend on the specific experimental requirements.

Protocol 1: PEG300/Tween-80 Formulation

- Prepare a stock solution of TAM558 in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 40% of the final volume of PEG300 and mix until the solution is clear.
- Add 5% of the final volume of Tween-80 and mix thoroughly.
- Add 45% of the final volume of saline and mix to obtain a clear solution. The resulting solubility is ≥ 1.25 mg/mL.[\[3\]](#)[\[7\]](#)

Protocol 2: SBE- β -CD Formulation

- Prepare a stock solution of TAM558 in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 90% of the final volume of a 20% SBE- β -CD solution in saline and mix until clear. The resulting solubility is ≥ 1.25 mg/mL.[\[3\]](#)[\[7\]](#)

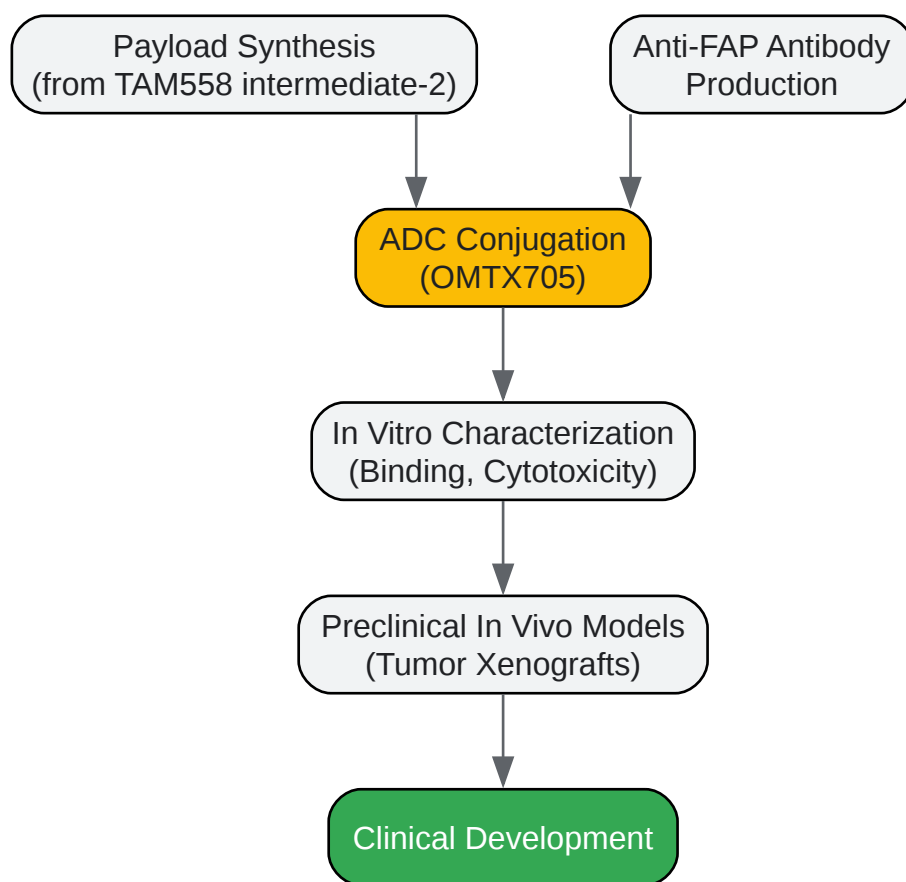
Protocol 3: Corn Oil Formulation

- Prepare a stock solution of TAM558 in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 90% of the final volume of corn oil and mix thoroughly. The resulting solubility is ≥ 1.25 mg/mL.[3][7]

Application in ADC Development: OMTX705

The primary application of TAM558, derived from **TAM558 intermediate-2**, is in the creation of the ADC OMTX705. This ADC has demonstrated significant anti-tumor activity in preclinical models, including those resistant to chemotherapy and immunotherapy.[6]

The workflow for ADC development and testing is as follows:



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Caption: Workflow for the development and evaluation of the ADC OMTX705.

Conclusion

TAM558 intermediate-2 is a critical starting material in the synthesis of the advanced ADC payload, TAM558. While the intermediate itself is not biologically active, its role is foundational to the development of OMTX705, a promising FAP-targeting ADC. The information and protocols provided here are intended to support researchers in understanding the context of **TAM558 intermediate-2** and in the handling and application of its potent derivatives in the field of oncology drug development.

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